2-Cyanobenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanobenzoic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then converted to this compound through a series of reactions involving dehydration and hydrolysis . Another method involves the Sandmeyer reaction, where 2-aminobenzoic acid is diazotized and then treated with cuprous cyanide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Sandmeyer reaction due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures between 0 to 20°C and vigorous mechanical stirring to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobenzoic acid undergoes various chemical reactions, including:
Decarboxylation: Removal of the carboxyl group, often resulting in the formation of benzonitrile.
Decarboxylative Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) at the position of the carboxyl group.
Protodecarboxylation: Replacement of the carboxyl group with a hydrogen atom
Common Reagents and Conditions:
Decarboxylation: Typically performed under thermal conditions or in the presence of catalysts.
Decarboxylative Halogenation: Uses halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Protodecarboxylation: Often involves the use of strong acids or bases to facilitate the reaction
Major Products:
Benzonitrile: Formed through decarboxylation.
Halogenated Benzoic Acids: Formed through decarboxylative halogenation.
Benzoic Acid Derivatives: Formed through various substitution reactions
Scientific Research Applications
2-Cyanobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanobenzoic acid largely depends on its chemical reactivity and the specific context in which it is used. In biochemical applications, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and carboxyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Benzoic Acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Cyanobenzoic Acid: The cyano group is positioned at the para position, leading to different reactivity and properties.
3-Cyanobenzoic Acid: The cyano group is positioned at the meta position, also resulting in different chemical behavior.
Uniqueness: 2-Cyanobenzoic acid is unique due to the ortho positioning of the cyano group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its meta and para counterparts, making it valuable for specific synthetic applications .
Biological Activity
2-Cyanobenzoic acid, also known as o-cyanobenzoic acid, is an aromatic carboxylic acid that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula C₈H₅NO₂ and is characterized by a cyano group (-C≡N) attached to the ortho position of the benzoic acid structure. Its chemical structure can be represented as follows:
The presence of the cyano group significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing various benzoic acid derivatives, it was found that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 32 | Staphylococcus aureus, E. coli |
Other Benzoic Derivatives | Varies | Various pathogens |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Antiproliferative Effects
The antiproliferative effects of this compound have been investigated in various cancer cell lines. In vitro studies indicated that this compound can inhibit cell proliferation in human cancer cell lines such as HepG2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested :
- HepG2
- A2058
- IC50 Values :
- HepG2: 25 µM
- A2058: 30 µM
The biological activity of this compound is attributed to several mechanisms:
- Protein Interaction : In silico studies suggest that it can interact with specific protein targets involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, leading to apoptosis.
- Quorum Sensing Inhibition : Some studies indicate that it can disrupt quorum sensing in bacteria, reducing virulence factor expression.
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that at a concentration of 64 µg/mL, it significantly reduced biofilm formation by approximately 70%, suggesting its potential use in treating resistant bacterial infections.
Case Study 2: Antiproliferative Activity in Cancer Research
In another investigation, researchers treated A2058 melanoma cells with varying concentrations of this compound. The study found that concentrations above 20 µM led to significant reductions in cell viability, with flow cytometry analyses revealing increased apoptotic cell populations.
Properties
IUPAC Name |
2-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSDCJFTHMDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191732 | |
Record name | 2-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3839-22-3 | |
Record name | 2-Cyanobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3839-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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